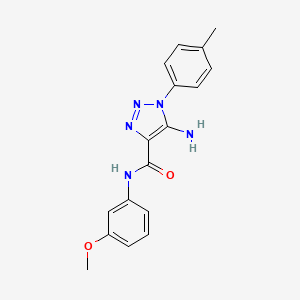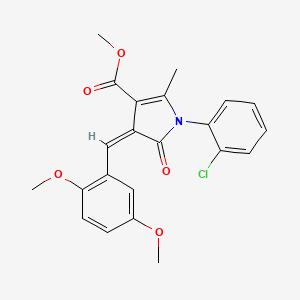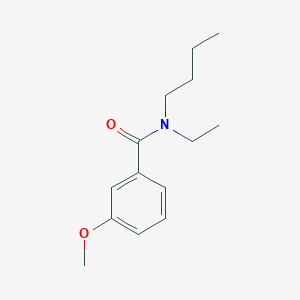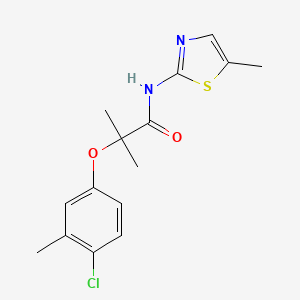![molecular formula C17H17N5O B4682413 3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4682413.png)
3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been reported to exhibit various biological activities, including anticancer, antifungal, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. Studies have shown that this compound can induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, this compound has been reported to exhibit antifungal and antiviral properties by inhibiting the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine in lab experiments is its potent biological activity. This compound has been shown to exhibit anticancer, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the synthesis of this compound is relatively simple and can be achieved through various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for the study of 3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine. One of the most promising directions is the development of new drugs based on this compound. Studies have shown that this compound exhibits potent anticancer, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, studies are needed to investigate the potential toxicity of this compound and to optimize its pharmacokinetic properties for clinical use.
Applications De Recherche Scientifique
3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the field of oncology. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(15-13-19-22-8-4-7-18-16(15)22)21-11-9-20(10-12-21)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMYQXADQAHARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B4682353.png)
![7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4682368.png)

![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4682376.png)

![2-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4682385.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4682388.png)
![3-[1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4682404.png)
![1-[(4-methoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682408.png)


![methyl 2-chloro-5-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4682430.png)